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molecular formula C11H21BrN2O2 B1286473 Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate CAS No. 655225-01-7

Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate

Cat. No. B1286473
M. Wt: 293.2 g/mol
InChI Key: IWSFZKCIZFXAFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08044069B2

Procedure details

tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (5.76 g, 25.0 mmol) was dissolved in dry tetrahydrofuran (100 mL) and carbon tetrabromide (9.12 g, 27.5 mmol). A solution of triphenyl phosphine (6.62 g, 25.3 mmol) in dry tetrahydrofuran (25 mL) was added dropwise, and the mixture was stirred for 20 hours. The reaction was diluted with n-hexane (100 mL) and washed with a saturated NaHCO3 solution, water and brine, dried with MgSO4, filtered and concentrated. Silica gel chromatography eluting with ethyl acetate/hexanes 1:4 gave the title compound. MS (DCI) m/z 295 (M+H)+.
Quantity
5.76 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.12 g
Type
reactant
Reaction Step Two
Quantity
6.62 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][CH2:5]1.C(Br)(Br)(Br)[Br:18].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>O1CCCC1.CCCCCC>[Br:18][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][CH2:5]1

Inputs

Step One
Name
Quantity
5.76 g
Type
reactant
Smiles
OCCN1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
9.12 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Step Three
Name
Quantity
6.62 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with a saturated NaHCO3 solution, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
Silica gel chromatography eluting with ethyl acetate/hexanes 1:4

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrCCN1CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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